3-Amino-2-methylbenzonitrile
Overview
Description
3-Amino-2-methylbenzonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, characterized by the presence of an amino group and a methyl group attached to the benzene ring. This compound is a white solid at room temperature and is used in various chemical syntheses and industrial applications.
Scientific Research Applications
3-Amino-2-methylbenzonitrile is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-2-methylbenzonitrile involves the reduction of 2-methyl-3-nitrobenzonitrile. The reaction is typically carried out using zinc dust and ammonium chloride in a mixture of tetrahydrofuran and methanol at temperatures ranging from 0 to 20°C. The reaction mixture is stirred for about 2 hours, followed by filtration and extraction to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of alternative reducing agents and solvents may be explored to improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products:
Oxidation: Formation of 3-nitro-2-methylbenzonitrile.
Reduction: Formation of 3-amino-2-methylbenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylbenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting enzyme activity and metabolic pathways. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
3-Aminobenzonitrile: Lacks the methyl group, leading to different reactivity and applications.
2-Amino-3-methylbenzonitrile: The position of the amino and methyl groups is reversed, affecting its chemical behavior.
4-Amino-2-methylbenzonitrile: The amino group is positioned differently on the benzene ring, leading to variations in its reactivity.
Uniqueness: 3-Amino-2-methylbenzonitrile is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and potential applications. The compound’s structure allows for specific interactions in chemical syntheses and biological studies, making it a valuable compound in various fields.
Properties
IUPAC Name |
3-amino-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMSSOYMWIEQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291990 | |
Record name | 3-amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-35-1 | |
Record name | 69022-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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